molecular formula C15H19NO5 B6296832 Methyl 1-cbz-4-hydroxypiperidine-3-carboxylate CAS No. 2342596-62-5

Methyl 1-cbz-4-hydroxypiperidine-3-carboxylate

Cat. No.: B6296832
CAS No.: 2342596-62-5
M. Wt: 293.31 g/mol
InChI Key: NWLQXLSBIKFHMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cbz-4-hydroxypiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate (Cbz-Cl) and methyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cbz-4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester groups can produce primary alcohols .

Scientific Research Applications

Methyl 1-cbz-4-hydroxypiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-cbz-4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Methyl 1-cbz-4-hydroxypiperidine-3-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLQXLSBIKFHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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